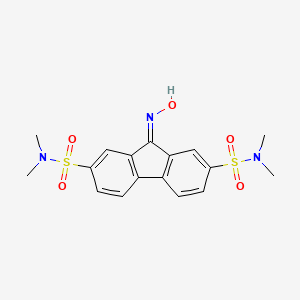

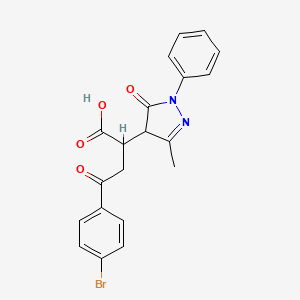

9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Sulfonated Polyimides for Fuel Cell Applications

A study by Guo et al. (2002) introduced a new sulfonated diamine monomer derived from fluorene, which was utilized to synthesize sulfonated polyimides with varying degrees of sulfonation. These materials displayed good solubility and promising proton conductivity, making them suitable for fuel cell applications. The proton conductivities of these polyimide membranes were found to be comparable or higher than those of Nafion 117 under certain conditions, indicating their potential as alternative polyelectrolytes for fuel cell membranes (Guo et al., 2002).

Fluorophores with Large Stokes Shifts for Biochemical Applications

Horváth et al. (2015) developed novel 9-iminopyronin analogues, exhibiting large Stokes shifts and high fluorophore brightness. These compounds, due to their photophysical properties and high thermal and photochemical stabilities, are excellent candidates for biochemical and biological applications as fluorescent tags and indicators for multichannel imaging. This research highlights the potential of fluorenyl compounds in developing advanced fluorescent markers for scientific and medical research (Horváth et al., 2015).

Aromatic Polyamides and Polyimides from Fluorenyl Derivatives

Yang and Lin (1993) synthesized polyamides and polyimides using a diamine derived from fluorene, highlighting the materials' solubility in polar solvents and their ability to form transparent and flexible films. These materials demonstrated high thermal stability and might find applications in advanced materials science, particularly in areas requiring stable, high-performance polymers (Yang & Lin, 1993).

Enhanced Proton Exchange Membrane Properties for Microbial Fuel Cell

Kumar et al. (2018) explored novel sulfonated copoly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups for microbial fuel cell applications. These copolymers showed high molecular weights, thermal, mechanical, hydrolytic, and peroxide radical stability, alongside high proton conductivity and superior microbial fuel cell performance. This work demonstrates the potential of fluorenyl-containing polymers in enhancing the efficiency and stability of proton exchange membranes (Kumar et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound 9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this enzyme, the compound can influence cell cycle progression and DNA repair mechanisms .

Mode of Action

It is believed that the compound binds to the serine/threonine-protein kinase chk1, potentially altering its activity . This interaction could lead to changes in cell cycle progression and DNA repair mechanisms, which could have significant effects on cellular function .

Biochemical Pathways

Given its interaction with serine/threonine-protein kinase chk1, it is likely that the compound influences pathways related to cell cycle regulation and dna repair . The downstream effects of these changes could include altered cell proliferation and survival, among others .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of 9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide’s action would depend on its specific interactions with Serine/threonine-protein kinase Chk1 and the subsequent changes in cell cycle regulation and DNA repair . These effects could potentially include altered cell proliferation and survival, among others .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its target .

Properties

IUPAC Name |

9-hydroxyimino-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-19(2)26(22,23)11-5-7-13-14-8-6-12(27(24,25)20(3)4)10-16(14)17(18-21)15(13)9-11/h5-10,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFPQESSLFZRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2548042.png)

![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride](/img/structure/B2548044.png)

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548045.png)

![4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548052.png)

![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)

![(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2548056.png)

![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)